(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide
Overview
Description
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that combines the structural features of L-pyroglutamic acid and 4-methylcoumarin. This compound is known for its fluorogenic properties, making it useful in various biochemical assays and research applications .
Mechanism of Action
Target of Action
L-Pyroglutamic acid 7-amido-4-methylcoumarin is primarily targeted towards pyroglutamyl peptidase 1 and aminopeptidase A . These enzymes play crucial roles in protein degradation and regulation of bioactive peptides.
Mode of Action
This compound acts as a fluorogenic substrate for its target enzymes . Upon enzymatic cleavage, it releases a blue fluorescent solution, indicating the activity of the enzymes .
Result of Action
The cleavage of L-Pyroglutamic acid 7-amido-4-methylcoumarin by its target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used as a marker for enzyme activity, providing a valuable tool for studying the function and regulation of pyroglutamyl peptidase 1 and aminopeptidase A.
Action Environment
The action, efficacy, and stability of L-Pyroglutamic acid 7-amido-4-methylcoumarin can be influenced by various environmental factors. For instance, it should be stored desiccated at -20°C and protected from light to maintain its stability
Biochemical Analysis
Biochemical Properties
L-Pyroglutamic acid 7-amido-4-methylcoumarin is a sensitive fluorogenic substrate for the enzyme proglutamyl peptidase 1 . Upon cleavage by this enzyme, it yields a blue fluorescent solution . This interaction between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1 is a key biochemical property of this compound.
Cellular Effects
The cellular effects of L-Pyroglutamic acid 7-amido-4-methylcoumarin are primarily related to its role as a substrate for proglutamyl peptidase 1 . The cleavage of this compound by the enzyme results in the production of a blue fluorescent solution . This fluorescence can be used as a marker in cellular studies, allowing researchers to track the activity of proglutamyl peptidase 1 within cells.
Molecular Mechanism
The molecular mechanism of action of L-Pyroglutamic acid 7-amido-4-methylcoumarin involves its interaction with the enzyme proglutamyl peptidase 1 . This enzyme cleaves the compound, resulting in the production of a blue fluorescent solution . This fluorescence is a direct result of the molecular interactions between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored desiccated at -20°C .
Metabolic Pathways
It is known that the compound is a substrate for the enzyme proglutamyl peptidase 1 .
Subcellular Localization
Given its role as a substrate for proglutamyl peptidase 1, it is likely that it is localized in the same subcellular compartments as this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide typically involves the coupling of L-pyroglutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale peptide synthesis techniques. These methods would ensure high purity and yield, suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The amide and coumarin moieties can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced amide derivatives .
Scientific Research Applications
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:
Biochemical Assays: Used as a fluorogenic substrate in enzyme assays to detect enzymatic activity.
Biological Research: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industrial Applications: Utilized in the development of fluorescent probes and sensors for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- L-Pyroglutamic acid 4-methyl-7-coumarinylamide
- L-Pyroglutamic acid 4-methylumbelliferylamide
Uniqueness
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of L-pyroglutamic acid and 4-methylcoumarin, which imparts distinct fluorogenic properties. This makes it particularly useful in applications requiring sensitive detection of enzymatic activity .
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNXBGNKSQHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408335 | |
Record name | CPD001317860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66642-36-2 | |
Record name | CPD001317860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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